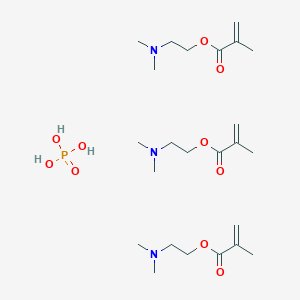
Phosphoric acid--2-(dimethylamino)ethyl 2-methylprop-2-enoate (1/3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid–2-(dimethylamino)ethyl 2-methylprop-2-enoate (1/3) is a chemical compound that combines the properties of phosphoric acid and 2-(dimethylamino)ethyl 2-methylprop-2-enoate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid–2-(dimethylamino)ethyl 2-methylprop-2-enoate typically involves the esterification of phosphoric acid with 2-(dimethylamino)ethyl 2-methylprop-2-enoate. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of advanced technologies and equipment ensures efficient production with minimal waste and high product quality. The industrial production methods are designed to meet the demands of various applications, ensuring a consistent supply of the compound .
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid–2-(dimethylamino)ethyl 2-methylprop-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce phosphoric acid derivatives, while reduction reactions may yield different amine derivatives .
Scientific Research Applications
Phosphoric acid–2-(dimethylamino)ethyl 2-methylprop-2-enoate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial products
Mechanism of Action
The mechanism of action of phosphoric acid–2-(dimethylamino)ethyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may act as a catalyst or inhibitor in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: A related compound with similar chemical properties and applications.
Phosphoric acid, 2-(dimethylamino)ethyl dimethyl ester: Another related compound with distinct chemical characteristics
Uniqueness
Its versatility and reactivity make it valuable in various scientific and industrial fields .
Properties
CAS No. |
178376-16-4 |
|---|---|
Molecular Formula |
C24H48N3O10P |
Molecular Weight |
569.6 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 2-methylprop-2-enoate;phosphoric acid |
InChI |
InChI=1S/3C8H15NO2.H3O4P/c3*1-7(2)8(10)11-6-5-9(3)4;1-5(2,3)4/h3*1,5-6H2,2-4H3;(H3,1,2,3,4) |
InChI Key |
SKRUQSVXPIZSAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCN(C)C.CC(=C)C(=O)OCCN(C)C.CC(=C)C(=O)OCCN(C)C.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


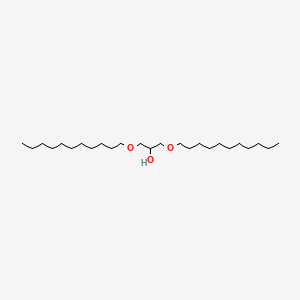
![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]diphenol](/img/structure/B12562336.png)
![6H-Indolo[2,3-b]quinoxaline-4-carboxylic acid](/img/structure/B12562340.png)
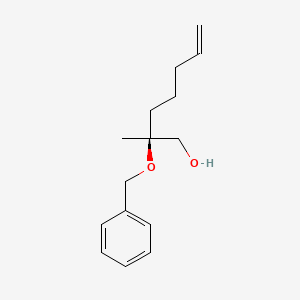
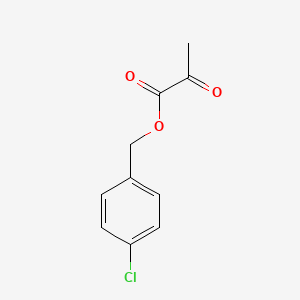
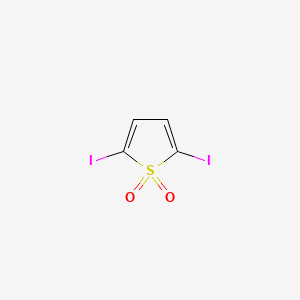
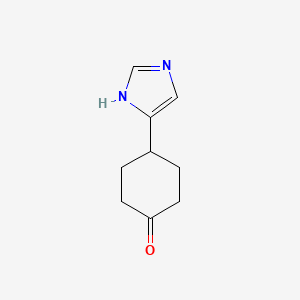

![Diethyl [(1,5,9-triazacyclododecan-1-yl)methyl]phosphonate](/img/structure/B12562364.png)
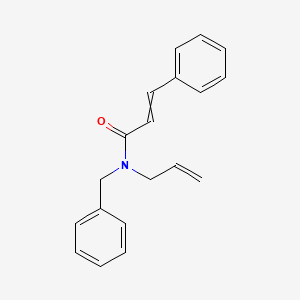
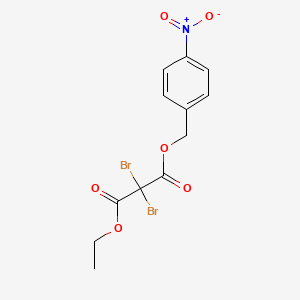
![6-[(Diphenylmethylidene)amino]hexan-1-OL](/img/structure/B12562398.png)
![N,N-Bis[(pyridin-2-yl)methyl]glycylglycylglycine](/img/structure/B12562403.png)
![2-Methoxy-4-(3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol](/img/structure/B12562404.png)
